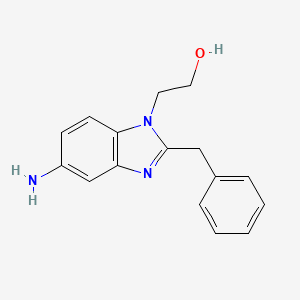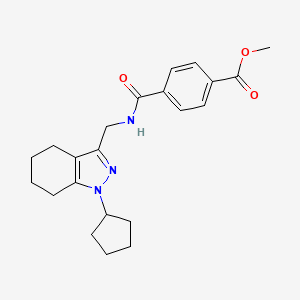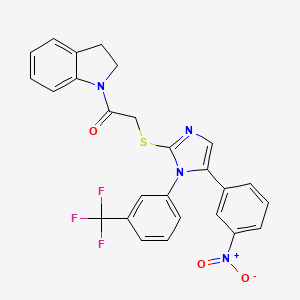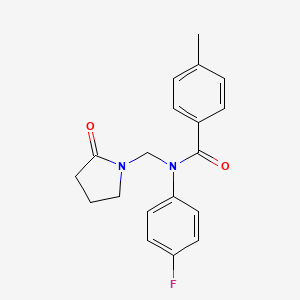![molecular formula C14H22N2O4S B2992169 N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899967-57-8](/img/structure/B2992169.png)
N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Directed Metalation in Organic Synthesis
N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide and its derivatives have been explored in the context of organic synthesis, particularly in directed metalation reactions. For example, a study by Reitz and Massey (1990) demonstrated the use of N-tert-butyl-N-methyl-2-methoxybenzamide in directed metalation, leading to the efficient synthesis of lunularic acid (Reitz & Massey, 1990).
Insecticidal Activities
Research into novel N-alkoxysulfenyl-N'-tert-butyl-N, N'-diacylhydrazines, which are structurally related to this compound, has shown promising insecticidal properties. Zhao et al. (2007) found that these compounds, including N-methoxysufenyl-N'-tert-butyl-N-4-ethylbenzoyl-N'-3,5-dimethylbenzoylhydrazide, exhibit strong stomach and contact poison properties against various pests (Zhao et al., 2007).
Dual Chemosensor Development
The development of dual chemosensors using compounds related to this compound has been a subject of interest. A study by Roy et al. (2019) reported on a rhodamine-based compound acting as a fluorescent dual sensor for Zn2+ and Al3+ ions, demonstrating the potential for such compounds in sensing applications (Roy et al., 2019).
Solid-Phase Peptide Synthesis
This compound derivatives have been utilized in solid-phase peptide synthesis. Thennarasu and Liu (2010) explored the use of derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol as safety-catch protecting groups and linkers, demonstrating their stability and reactivity in peptide synthesis (Thennarasu & Liu, 2010).
Antidiabetic Potential
The compound's potential in diabetes treatment has been explored. Jung et al. (2017) investigated the antidiabetic effects of a structurally similar compound, (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), demonstrating its effectiveness in activating peroxisome proliferator-activated receptors and lowering plasma glucose levels (Jung et al., 2017).
Molar Refraction and Polarizability Studies
Sawale et al. (2016) conducted studies on the molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate, a compound related to this compound. These studies contribute to understanding the physical properties of such compounds (Sawale et al., 2016).
Propriétés
IUPAC Name |
N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-14(2,3)16-21(18,19)10-9-15-13(17)11-5-7-12(20-4)8-6-11/h5-8,16H,9-10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUICCJILODDCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
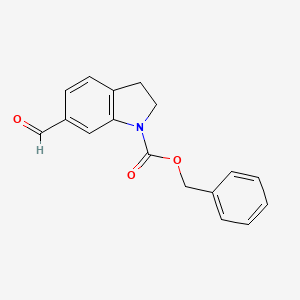
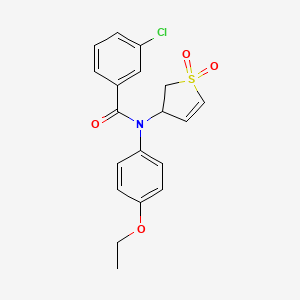

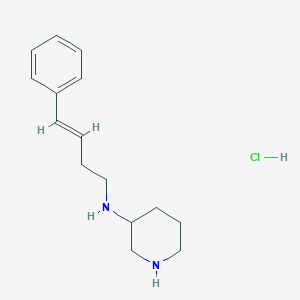
![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2992091.png)
![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2992092.png)
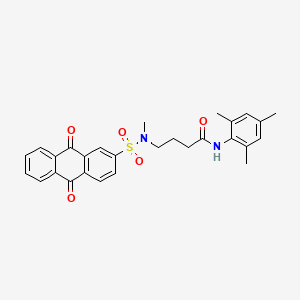
![1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2992094.png)

